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Abstract
ML390 is a potent and specific small-molecule inhibitor of the human dihydroorotate

dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

By targeting DHODH, ML390 effectively depletes the cellular pool of pyrimidines, which are

essential precursors for DNA and RNA synthesis. This mechanism underlies its significant anti-

proliferative and differentiation-inducing effects observed in various cancer models, particularly

in acute myeloid leukemia (AML) and glioblastoma. This technical guide provides an in-depth

overview of ML390's mechanism of action, summarizes key quantitative data, details relevant

experimental protocols, and visualizes the associated biochemical and experimental workflows.

Introduction
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that provides

the necessary building blocks for nucleic acid synthesis. Rapidly proliferating cells, such as

cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and

division.[1][2] This dependency makes the pathway's enzymes attractive targets for therapeutic

intervention. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in

this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][3]

ML390 was identified through high-throughput phenotypic screening as a potent inducer of

differentiation in AML models.[4][5] Subsequent target identification studies confirmed that
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ML390 exerts its effects through the direct inhibition of human DHODH.[4][6] Its ability to arrest

cell proliferation and promote differentiation in cancer cells has positioned it as a valuable

chemical probe for studying pyrimidine metabolism and a promising starting point for the

development of novel anti-cancer therapeutics.[5][7]

Mechanism of Action
ML390 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[8] Genetic

resistance and sequencing efforts have definitively identified DHODH as the molecular target of

ML390.[4][6] The inhibition of DHODH blocks a crucial step in the de novo pyrimidine synthesis

pathway, leading to the depletion of downstream metabolites such as uridine monophosphate

(UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP).[3][9] Concurrently, this

enzymatic blockade causes a significant accumulation of the upstream substrate,

dihydroorotate (DHO).[3] As these pyrimidine nucleotides are essential for the synthesis of DNA

and RNA, their depletion results in cell cycle arrest and an inhibition of cell proliferation.[9][10]

The cellular effects of ML390 can be reversed by supplementing the culture medium with

exogenous uridine, which replenishes the pyrimidine pool through the pyrimidine salvage

pathway, confirming that the compound's primary activity is due to its inhibition of DHODH-

catalyzed pyrimidine synthesis.[4][6][7]
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Caption: Inhibition of DHODH by ML390 in the de novo pyrimidine biosynthesis pathway.
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Quantitative Data
The inhibitory activity of ML390 has been quantified through both enzymatic and cell-based

assays. The half-maximal inhibitory concentration (IC50) against recombinant human DHODH

and the half-maximal effective concentration (EC50) for inducing differentiation or inhibiting

proliferation in various cancer cell lines are summarized below.

Assay Type
Target / Cell

Line
Parameter Value (μM) Reference(s)

Enzyme

Inhibition
Human DHODH IC50 0.56 ± 0.1 [7][8][11]

Cell-Based

(AML)

ER-HoxA9

(murine)
EC50 1.8 ± 0.6 [7]

ER-HoxA9

(murine)
ED50 ~2 [3]

U937 (human) EC50 8.8 ± 0.8 [7]

THP-1 (human) EC50 6.5 ± 0.9 [7]

Antiviral Activity
Enterovirus 71

(EV71)
IC50 0.066 [7]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to

reduce the activity of an enzyme by 50%.

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of

the maximal response (e.g., differentiation).

ED50 (Median effective dose): The dose that produces a quantal effect in 50% of the

population. In this context, it refers to the concentration triggering 50% of its maximal

differentiation activity.[8]

Experimental Protocols
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Reproducible and robust experimental design is crucial for evaluating the activity of DHODH

inhibitors like ML390. Below are detailed methodologies for key assays.

DHODH Enzyme Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of recombinant human DHODH by monitoring the

reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP).[2][12]

Materials:

Recombinant human DHODH protein (e.g., N-terminal His-tagged DHODH with

transmembrane domain deletion).[2]

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[12]

L-dihydroorotate (DHO), substrate.

Decylubiquinone (Coenzyme Q10), electron acceptor.

2,6-dichloroindophenol (DCIP), colorimetric indicator.

ML390 stock solution (in DMSO).

96-well microplate.

Microplate reader capable of kinetic measurements at 600-650 nm.[2][12]

Procedure:

Prepare serial dilutions of ML390 in DMSO and then dilute into Assay Buffer. Add the

diluted compounds to the wells of a 96-well plate. Include a DMSO vehicle control (for 0%

inhibition) and a potent known inhibitor like Brequinar as a positive control (for 100%

inhibition).

Add recombinant DHODH enzyme to each well and incubate for 30 minutes at 25°C to

allow for inhibitor binding.[2]
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Prepare a reaction mixture containing Assay Buffer, DHO (to a final concentration of 500

µM), and Coenzyme Q10 (to a final concentration of 100 µM).[2]

Initiate the reaction by adding the DCIP solution (to a final concentration of 200 µM) and

the DHO/CoQ10 mixture to all wells.[2]

Immediately begin measuring the decrease in absorbance at 600 nm (or 650 nm) in kinetic

mode, taking readings every 30-60 seconds for 10-15 minutes.[2][12] The rate of DCIP

reduction is proportional to DHODH activity.

Data Analysis:

Calculate the rate of reaction (Vmax) for each concentration of ML390 from the linear

portion of the kinetic curve.

Normalize the rates to the DMSO control to determine the percent inhibition for each

concentration.

Plot percent inhibition versus the logarithm of ML390 concentration and fit the data using a

four-parameter logistic (or similar sigmoidal dose-response) model to determine the IC50

value.[10]

Cell Viability / Proliferation Assay (MTT/MTS)
This assay assesses the effect of ML390 on the metabolic activity of cancer cells, which serves

as an indicator of cell viability and proliferation.

Materials:

AML or glioblastoma cell lines (e.g., U937, THP-1, LN229).

Complete cell culture medium.

ML390 stock solution (in DMSO).

Uridine stock solution (for rescue experiments).

96-well cell culture plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[13]

[14]

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

Microplate reader capable of measuring absorbance at ~570 nm (for MTT) or ~490 nm (for

MTS).[13]

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) and allow them to adhere (if applicable) or stabilize overnight.

Prepare serial dilutions of ML390 in complete culture medium. For rescue experiments,

prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.[10][12]

Remove the overnight culture medium and add 100 µL of the medium containing the

various concentrations of ML390 (with or without uridine). Include a DMSO vehicle control.

Incubate the plates for a specified duration (e.g., 48-96 hours) at 37°C and 5% CO2.

Add 10-20 µL of MTT or MTS reagent to each well and incubate for an additional 1-4

hours at 37°C.[13][14]

If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability for each treatment condition relative to the DMSO

control.

Plot the percentage of viability against the logarithm of ML390 concentration and fit the

data to a dose-response curve to determine the EC50 or IC50 value.
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Metabolite Analysis by LC-MS/MS
This method is used to quantify the changes in pyrimidine pathway metabolites in cells treated

with ML390.

Materials:

Cultured cells treated with ML390 or vehicle control.

Ice-cold 80% methanol for metabolite extraction.[8]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., UPLC

coupled to a triple quadrupole mass spectrometer).[8][15]

Appropriate chromatography column (e.g., HILIC for polar metabolites).[8]

Standards for pyrimidine metabolites (dihydroorotate, orotate, UMP, UDP, UTP, uridine).

Procedure:

Culture cells to a sufficient density and treat with a specified concentration of ML390 (e.g.,

10 µM) or DMSO for a set time (e.g., 48 hours).[8]

Quickly wash the cells three times with cold normal saline to remove extracellular

metabolites.[8]

Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and

extract intracellular metabolites. Incubate on ice for 10-15 minutes.

Scrape the cells and collect the methanol extract. Centrifuge at high speed to pellet cell

debris.

Transfer the supernatant (containing the metabolites) to a new tube and dry it down (e.g.,

using a speed vacuum concentrator).

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
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Inject the sample into the LC-MS/MS system. Separate metabolites using a suitable

gradient on a HILIC column.[8]

Detect and quantify metabolites using multiple reaction monitoring (MRM) mode on the

mass spectrometer, using pre-established transitions for each target metabolite.[9][15]

Data Analysis:

Generate standard curves for each metabolite using the analytical standards.

Process the raw LC-MS/MS data using appropriate software (e.g., MultiQuant) to obtain

peak areas for each metabolite.[8]

Quantify the concentration of each metabolite in the samples by comparing their peak

areas to the standard curves.

Compare the metabolite levels between ML390-treated and control cells to determine the

fold-change.

Visualized Workflows
Logical Workflow: Cellular Consequences of DHODH
Inhibition
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Caption: Logical flow from ML390-mediated DHODH inhibition to downstream anti-cancer

effects.

Experimental Workflow: Cell-Based Assay with Uridine
Rescue

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15610951?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Assay & Readout

Data Analysis

Seed Cells in 96-well Plate

Treat Cells:
- Group A: ML390 only

- Group B: ML390 + Uridine
- Group C: Vehicle Control

Prepare Serial Dilutions of ML390 Prepare Rescue Media
(with 100 µM Uridine)

Incubate for 48-96 hours

Add Viability Reagent
(e.g., MTT, MTS)

Incubate for 1-4 hours

Read Absorbance on Plate Reader

Calculate % Viability vs. Control

Plot Dose-Response Curves

Determine EC50/IC50 Values

Compare Curves (A vs. B)
to Confirm On-Target Effect

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15610951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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